

An In-depth Technical Guide to the Synthesis and Characterization of 4-Methoxybenzenesulfonamide

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Compound of Interest

Compound Name: 4-Methoxybenzenesulfonamide

Cat. No.: B072560

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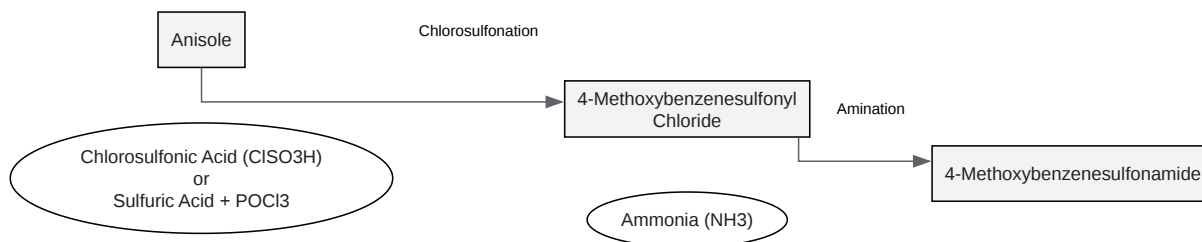
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **4-methoxybenzenesulfonamide**, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and extensive characterization data to support research and development activities.

Synthesis of 4-Methoxybenzenesulfonamide

The synthesis of **4-methoxybenzenesulfonamide** is typically achieved through a two-step process starting from anisole. The first step involves the chlorosulfonation of anisole to produce the intermediate, 4-methoxybenzenesulfonyl chloride. This intermediate is then reacted with ammonia to yield the final product, **4-methoxybenzenesulfonamide**.

Synthesis Pathway



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Caption: Synthetic pathway for **4-methoxybenzenesulfonamide**.

Experimental Protocols

Step 1: Synthesis of 4-Methoxybenzenesulfonyl Chloride

This protocol describes the synthesis of 4-methoxybenzenesulfonyl chloride from anisole.

- Materials:

- Anisole
- 100% Sulfuric acid
- Phosphorus oxychloride (POCl₃)
- Ice
- Water
- Sodium chloride (NaCl)

- Procedure:

- In a reaction vessel, a mixture of 54.0 g (0.5 mol) of anisole and 46.0 ml (0.5 mol) of phosphorus oxychloride is prepared.

- With stirring, 51.5 g (0.525 mol) of 100% sulfuric acid is added to the mixture while maintaining the temperature below 5°C using an ice-water bath.[1]
- The ice-water bath is removed, and the reaction mixture is allowed to warm to approximately 29°C over about ninety minutes.
- The mixture is then heated to about 95°C and maintained at this temperature for approximately two hours.[1]
- After cooling, the reaction mixture is slowly poured into a mixture of 501.0 g of ice, 250.0 ml of water, and 31.0 g of sodium chloride, ensuring the temperature remains below 11°C. [1]
- The resulting solid is collected by filtration, washed three times with 50.0 ml of ice water each time, and then dried to yield 4-methoxybenzenesulfonyl chloride.[1]

Step 2: Synthesis of **4-Methoxybenzenesulfonamide**

This protocol outlines the reaction of 4-methoxybenzenesulfonyl chloride with ammonia to produce **4-methoxybenzenesulfonamide**. The formation of sulfonamides from sulfonyl chlorides and primary amines is a well-established procedure.[2]

- Materials:
 - 4-Methoxybenzenesulfonyl chloride
 - Aqueous ammonia solution (concentrated)
 - Inert solvent (e.g., Dichloromethane or Tetrahydrofuran)
 - A base (e.g., Pyridine or Triethylamine) may be used to neutralize the formed HCl.
- Procedure:
 - Dissolve 4-methoxybenzenesulfonyl chloride in an inert solvent such as dichloromethane.
 - Cool the solution in an ice bath.

- Slowly add an excess of concentrated aqueous ammonia solution with vigorous stirring. The reaction is typically carried out in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid byproduct.^[2]
- After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).
- The reaction mixture is then diluted with water and the product is extracted with an organic solvent.
- The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Characterization of 4-Methoxybenzenesulfonamide

Physical Properties

Property	Value	Reference
Molecular Formula	C ₇ H ₉ NO ₃ S	^[3]
Molecular Weight	187.22 g/mol	^[4]
Melting Point	111-115 °C	^[5]
Appearance	White to pale cream crystalline powder or solid	^[6]
Solubility	Slightly soluble in water	^[7]

Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural confirmation of **4-methoxybenzenesulfonamide** can be achieved using ¹H and ¹³C NMR spectroscopy.

¹ H NMR (400 MHz, CDCl ₃)			
Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.74	d, J = 8.8 Hz	2H	Ar-H (ortho to SO ₂ NH ₂)
6.88	d, J = 8.4 Hz	2H	Ar-H (ortho to OCH ₃)
3.80	s	3H	OCH ₃
7.29	br	1H	NH ₂

¹³ C NMR (100 MHz, CDCl ₃)	
Chemical Shift (δ) ppm	Assignment
163.1	Ar-C (para to SO ₂ NH ₂)
130.5	Ar-C (ipso to SO ₂ NH ₂)
129.5	Ar-C (ortho to SO ₂ NH ₂)
114.2	Ar-C (ortho to OCH ₃)
55.6	OCH ₃

(Note: The provided NMR data is for a similar compound, 4-Methoxy-N-phenylbenzenesulfonamide, and serves as a representative example. Actual chemical shifts may vary slightly for **4-methoxybenzenesulfonamide**.)^[8]

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **4-methoxybenzenesulfonamide** is characterized by the following key absorption bands.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	N-H stretching (sulfonamide)
3100-3000	Medium	C-H stretching (aromatic)
2950-2850	Medium	C-H stretching (methyl)
1600-1450	Medium-Strong	C=C stretching (aromatic ring)
1350-1300 & 1180-1160	Strong	S=O stretching (asymmetric & symmetric)
1250-1200	Strong	C-O-C stretching (asymmetric)
1050-1000	Medium	C-O-C stretching (symmetric)

(Note: The interpretation is based on typical vibrational frequencies for the functional groups present in the molecule.)

2.2.3. Mass Spectrometry (MS)

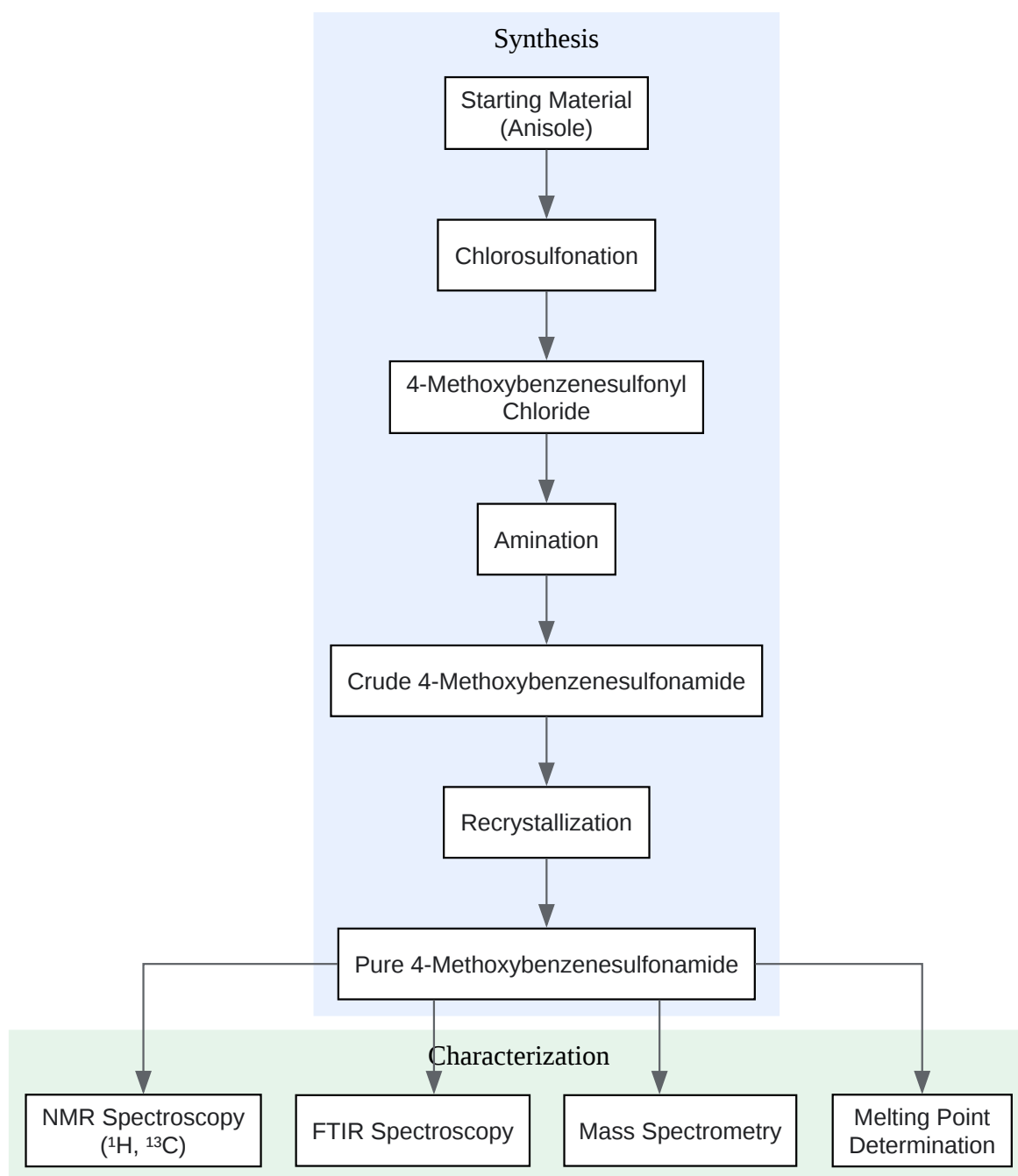
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

m/z	Relative Intensity	Assignment
187	High	[M] ⁺ (Molecular ion)
171	High	[M-NH ₂] ⁺
108	Medium	[CH ₃ OC ₆ H ₄] ⁺
77	Medium	[C ₆ H ₅] ⁺

(Note: The fragmentation pattern is predicted based on the structure of **4-methoxybenzenesulfonamide**.)[\[9\]](#)

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of **4-methoxybenzenesulfonamide**.



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Caption: General experimental workflow.

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